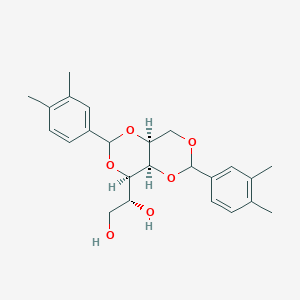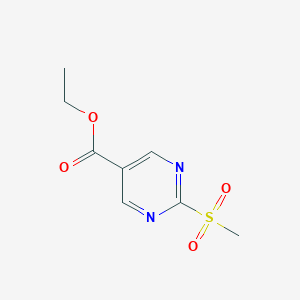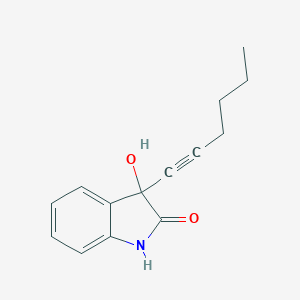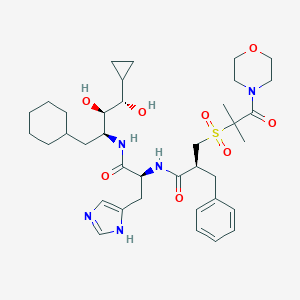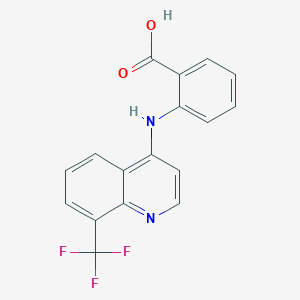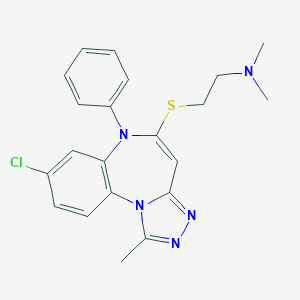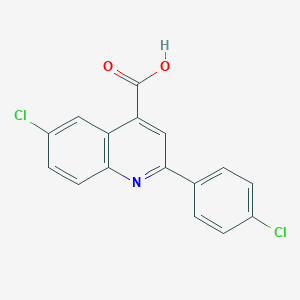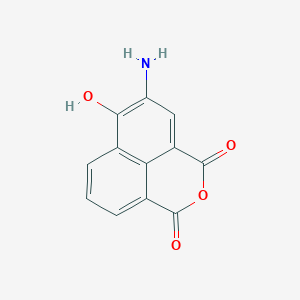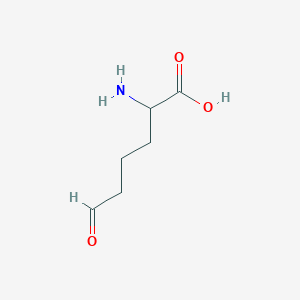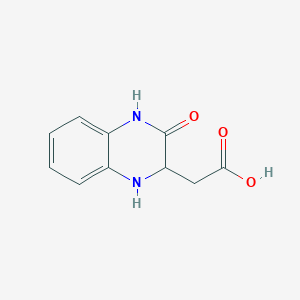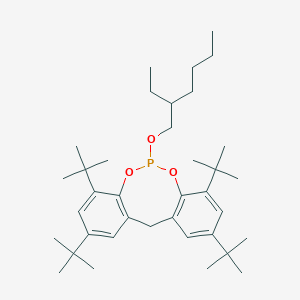
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite, also known as Irgafos 168, is a widely used antioxidant in various industries such as plastics, rubber, and coatings. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 1178.6 g/mol. This compound is known for its excellent thermal stability and is used to prevent the degradation of polymers caused by heat and light.
Mecanismo De Acción
The mechanism of action of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 involves the formation of stable free radicals that scavenge reactive oxygen species, preventing them from reacting with the polymer chains. This prevents the formation of new free radicals and stabilizes the polymer, preventing degradation.
Efectos Bioquímicos Y Fisiológicos
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-irritating, making it safe for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 is its excellent thermal stability, which makes it ideal for use in high-temperature applications. It is also highly effective in preventing the degradation of polymers caused by UV radiation, making it useful in outdoor applications. However, one limitation is that it may not be effective in preventing the degradation of certain polymers under certain conditions, such as in the presence of certain metal ions.
Direcciones Futuras
There are several future directions for research on 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168. One area of interest is the development of new and more effective antioxidants for use in various applications. Another area of research is the use of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 in combination with other antioxidants to improve its effectiveness. Additionally, there is a need for more research on the long-term stability and effectiveness of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 in various applications.
Métodos De Síntesis
The synthesis of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 involves the reaction between 2,6-di-tert-butylphenol and phosphorus trichloride, followed by the addition of 2-ethylhexanol. The reaction is carried out in the presence of a catalyst and at a controlled temperature and pressure to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 has been extensively studied for its antioxidant properties and its effectiveness in preventing the degradation of polymers. It has been used in various applications such as stabilizers for polyethylene, polypropylene, and PVC, as well as in the production of synthetic rubbers and elastomers.
Propiedades
Número CAS |
126050-54-2 |
|---|---|
Nombre del producto |
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite |
Fórmula molecular |
C37H59O3P |
Peso molecular |
582.8 g/mol |
Nombre IUPAC |
1,3,7,9-tetratert-butyl-11-(2-ethylhexoxy)-5H-benzo[d][1,3,2]benzodioxaphosphocine |
InChI |
InChI=1S/C37H59O3P/c1-15-17-18-25(16-2)24-38-41-39-32-26(20-28(34(3,4)5)22-30(32)36(9,10)11)19-27-21-29(35(6,7)8)23-31(33(27)40-41)37(12,13)14/h20-23,25H,15-19,24H2,1-14H3 |
Clave InChI |
LOMJGCFEVIUZMW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COP1OC2=C(CC3=C(O1)C(=CC(=C3)C(C)(C)C)C(C)(C)C)C=C(C=C2C(C)(C)C)C(C)(C)C |
SMILES canónico |
CCCCC(CC)COP1OC2=C(CC3=C(O1)C(=CC(=C3)C(C)(C)C)C(C)(C)C)C=C(C=C2C(C)(C)C)C(C)(C)C |
Otros números CAS |
126050-54-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)
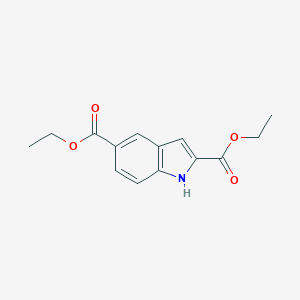
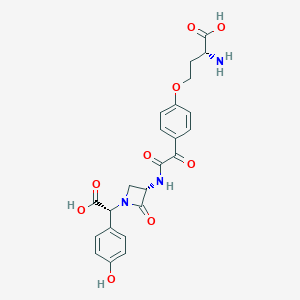
![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
